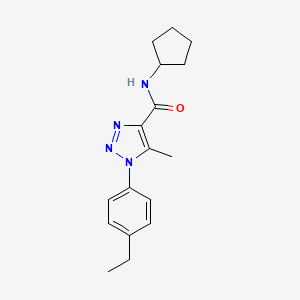
N-cyclopentyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, a description of a chemical compound includes its systematic name, common name, molecular formula, and structural formula. It may also include the type of compound it is (organic, inorganic, etc.) and the functional groups present in the molecule.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the steps of the reaction mechanism.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of reactions the compound can undergo.Applications De Recherche Scientifique
Synthesis and Chemistry
- Organocatalytic Cycloaddition for Triazole Synthesis : Research by Seus et al. (2012) utilized β-enaminone–azide cycloaddition for synthesizing arylselanyl-1H-1,2,3-triazole-4-carboxylates, demonstrating a method that could potentially be applied to the synthesis of compounds like N-cyclopentyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (Seus et al., 2012).
- Efficient Synthesis Methods : Khomenko et al. (2016) described methods for efficiently synthesizing triazole derivatives, which are crucial for creating complex molecules including the one (Khomenko et al., 2016).
Applications in Peptide Synthesis
- Peptide Backbone Modification : Tornøe et al. (2002) reported the use of copper(I)-catalyzed cycloaddition for incorporating triazoles into peptide backbones, suggesting potential applications of N-cyclopentyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in peptide synthesis (Tornøe et al., 2002).
Biological Activity Studies
- Antimicrobial Activity : Holla et al. (2005) studied substituted 1,2,3-triazoles for antimicrobial activity, which is relevant for understanding the potential biological applications of N-cyclopentyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (Holla et al., 2005).
Pharmaceutical Applications
- G-Protein Coupled Receptor Ligands : Loaiza et al. (2006) discussed the synthesis of triazole carboxamides as potent ligands for G-protein coupled receptors, indicating the potential use of N-cyclopentyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in drug discovery (Loaiza et al., 2006).
Fluorescent Properties
- Fluorescent Behavior of Triazoles : Kamalraj et al. (2008) explored the fluorescent behavior of triazole regioisomers, which may be relevant for the use of N-cyclopentyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in fluorescence studies (Kamalraj et al., 2008).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling the compound.
Orientations Futures
This could involve potential applications of the compound, areas of research that could be pursued, and how the compound could be modified to enhance its properties or reduce its hazards.
Propriétés
IUPAC Name |
N-cyclopentyl-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-3-13-8-10-15(11-9-13)21-12(2)16(19-20-21)17(22)18-14-6-4-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRCGCDRCPZRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2701856.png)
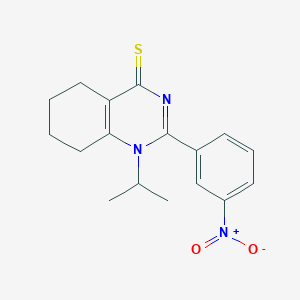
![N-(4-bromophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2701859.png)
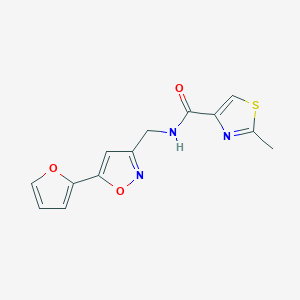
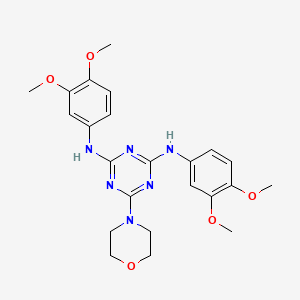
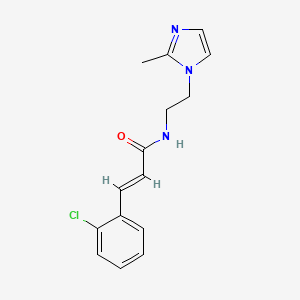
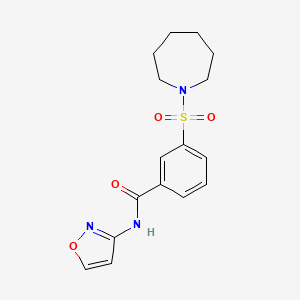

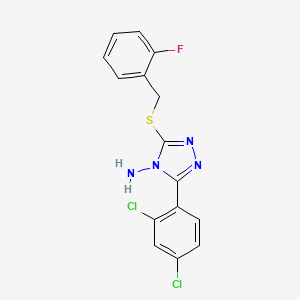
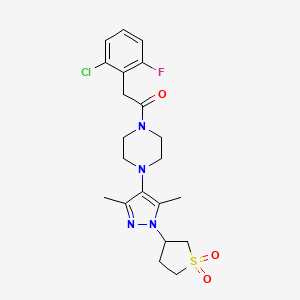
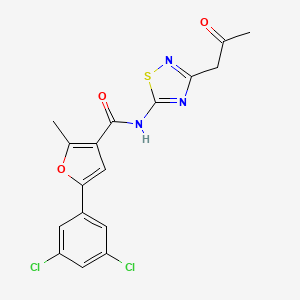
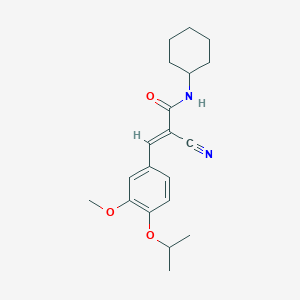
![N-([2,3'-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2701876.png)
![2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2701877.png)